N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS No.:
Cat. No.: VC6237399
Molecular Formula: C17H18FN3OS
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18FN3OS |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
| Standard InChI | InChI=1S/C17H18FN3OS/c1-10-14(15(22)20-17(2,3)4)23-16-19-13(9-21(10)16)11-5-7-12(18)8-6-11/h5-9H,1-4H3,(H,20,22) |
| Standard InChI Key | RJTJZXCQJROOSJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC(C)(C)C |
| Canonical SMILES | CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure combines an imidazo[2,1-b]thiazole scaffold with a 4-fluorophenyl group at position 6 and a tert-butyl carboxamide at position 2 (Figure 1). Key physicochemical properties include:
The fluorine atom enhances electronegativity and bioavailability, while the tert-butyl group improves metabolic stability .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol under controlled conditions:
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Formation of the imidazo[2,1-b]thiazole core: Condensation of 2-aminothiazole derivatives with α-bromoketones yields the bicyclic structure .
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Introduction of the 4-fluorophenyl group: Suzuki-Miyaura coupling installs the aryl moiety at position 6.
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Carboxamide functionalization: Reaction of the carboxylic acid intermediate with tert-butylamine in the presence of coupling agents like EDCI/HOBt forms the final product .
Analytical Validation
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Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments, with characteristic signals for the tert-butyl group (δ 1.35 ppm) and aromatic protons (δ 7.2–7.8 ppm).
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Mass Spectrometry (MS): High-resolution MS shows a molecular ion peak at m/z 331.4 [M+H]⁺.
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High-Performance Liquid Chromatography (HPLC): Purity ≥95% is achieved using reverse-phase C18 columns.
Pharmacological Activities
Antimycobacterial Effects
In a 2022 study, imidazo[2,1-b]thiazole derivatives demonstrated potent activity against Mycobacterium tuberculosis H37Ra :
| Compound | IC₅₀ (μM) | IC₉₀ (μM) | Selectivity Index (MRC-5) |
|---|---|---|---|
| IT06 | 2.03 | 15.22 | >63 |
| IT10 | 2.32 | 7.05 | >55 |
Mechanistic studies linked this activity to inhibition of pantothenate synthetase, a key enzyme in mycobacterial Coenzyme A biosynthesis .
Broad-Spectrum Antibacterial Activity
Against Gram-positive pathogens:
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Staphylococcus aureus: MIC = 50–100 μg/mL.
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Bacillus subtilis: MIC = 100–200 μg/mL.
No activity was observed against non-tuberculous mycobacteria (NTM), indicating selective targeting of Mtb .
Anticancer Activity
In vitro assays revealed dose-dependent cytotoxicity:
| Cell Line | Cancer Type | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| A549 | Lung | 12.4 | Apoptosis induction |
| MCF-7 | Breast | 9.8 | G2/M cell cycle arrest |
Mechanistically, the compound upregulates pro-apoptotic proteins (Bax, caspase-3) and downregulates anti-apoptotic Bcl-2.
Structure-Activity Relationships (SAR)
Key structural modifications and their effects:
| Modification | Biological Impact |
|---|---|
| 4-Fluorophenyl at C6 | Enhances DNA intercalation capacity |
| tert-Butyl carboxamide | Improves metabolic stability |
| Methyl group at C3 | Reduces hepatotoxicity |
Removal of the fluorine atom decreases antimycobacterial activity by 3-fold, underscoring its role in target binding .
Pharmacokinetics and Toxicity
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ADMET Predictions:
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Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.
Future Directions
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Optimization of Solubility: Prodrug strategies to enhance aqueous solubility.
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In Vivo Efficacy Studies: Evaluation in xenograft models of lung and breast cancer.
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Combination Therapies: Synergy with first-line antitubercular drugs (e.g., isoniazid).
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